molecular formula C8H15NO B13154954 4-Amino-1-cyclopropyl-3-methylbutan-1-one

4-Amino-1-cyclopropyl-3-methylbutan-1-one

Katalognummer: B13154954
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: XEUOONRMNNMEGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-cyclopropyl-3-methylbutan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is known for its unique structural features, including a cyclopropyl group and an amino group attached to a butanone backbone. It is used in various scientific research applications due to its reactivity and selectivity.

Vorbereitungsmethoden

The synthesis of 4-Amino-1-cyclopropyl-3-methylbutan-1-one involves several steps, typically starting with the preparation of the cyclopropyl group and its subsequent attachment to the butanone backbone. One common method involves the reaction of cyclopropylamine with a suitable precursor under controlled conditions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Analyse Chemischer Reaktionen

4-Amino-1-cyclopropyl-3-methylbutan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Amino-1-cyclopropyl-3-methylbutan-1-one is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 4-Amino-1-cyclopropyl-3-methylbutan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the cyclopropyl group provides steric hindrance and influences the compound’s reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

4-Amino-1-cyclopropyl-3-methylbutan-1-one can be compared with other similar compounds, such as:

    4-Amino-1-cyclopropylbutan-1-one: Lacks the methyl group, which can influence its reactivity and selectivity.

    4-Amino-3-methylbutan-1-one: Lacks the cyclopropyl group, affecting its steric properties and interactions.

    1-Cyclopropyl-3-methylbutan-1-one:

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

4-amino-1-cyclopropyl-3-methylbutan-1-one

InChI

InChI=1S/C8H15NO/c1-6(5-9)4-8(10)7-2-3-7/h6-7H,2-5,9H2,1H3

InChI-Schlüssel

XEUOONRMNNMEGG-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)C1CC1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.